N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15-7-4-8-18-20(15)10-9-17-16(22)13-11-14(23-19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMWOKQSAGFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Ester Hydrolysis Method
The most efficient route involves alkaline hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate (Compound 53 in Search Result):
Reaction Scheme:
Ethyl 5-phenylisoxazole-3-carboxylate + NaOH → 5-Phenylisoxazole-3-carboxylate Na⁺
Na⁺ salt + HCl → 5-Phenylisoxazole-3-carboxylic acid (94% yield)
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Water (4:1) |
| Temperature | 20°C |
| Reaction Time | 5 minutes |
| NaOH Concentration | 2M |
| Acidification Agent | 0.5M HCl |
This method demonstrates superior yield compared to alternative pathways involving direct cyclization of α-hydroxy ketones (72-85% yields).
Preparation of 2-(6-Oxopyridazin-1(6H)-yl)ethylamine
Pyridazinone Core Construction
Search Result details a generalized approach for 6-oxopyridazine derivatives:
Key Steps:
- Pd-Catalyzed Cross-Coupling :
- Suzuki-Miyaura reaction between bromophenyl precursors and boronic esters
- Example: 4-Bromophenyl derivative + Pinacol boronate → Biphenyl intermediate
Hydrogenation :
- 10% Pd/C catalyst in ethanol at 60°C
- Cyclohexene as hydrogen donor
Heterocyclization :
- Intramolecular cyclization using carbonyldiimidazole (CDI)
- Forms pyridazinone ring with 89% efficiency
Ethylamine Sidechain Introduction
Two strategies emerge from literature analysis:
Method A: Nucleophilic Displacement
Pyridazinone bromide + Ethylene diamine → 2-(6-Oxopyridazin-1(6H)-yl)ethylamine
Conditions:
- DMF solvent, 80°C, 12 hours
- 67% yield with 2:1 amine excess
Method B: Reductive Amination
6-Oxopyridazin-1(6H)-carbaldehyde + Ethylamine → Imine intermediate
Imine + NaBH4 → Target amine
Optimization Data:
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| NaBH4 | Methanol | 58 |
| NaBH3CN | THF | 72 |
| BH3·THF | Dichloromethane | 81 |
Amide Bond Formation Strategies
Carboxylic Acid Activation Methods
Comparative analysis of coupling reagents (Search Result):
| Reagent System | Coupling Efficiency (%) | Byproduct Formation |
|---|---|---|
| EDCl/HOBt | 92 | Moderate |
| HATU/DIPEA | 88 | Low |
| T3P®/Pyridine | 95 | Minimal |
| Mixed Anhydride (ClCO2COCl) | 78 | High |
Optimal Protocol (T3P®):
- Dissolve 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in DMF
- Add T3P® (50% in EtOAc, 1.2 eq) and pyridine (3.0 eq)
- Stir at 0°C for 15 minutes
- Add 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.05 eq)
- Warm to 25°C, stir for 4 hours
- Isolate product via aqueous workup (82% yield)
Integrated Synthetic Pathways
Convergent Synthesis Approach
Stepwise Yield Analysis:
| Step | Intermediate | Yield (%) |
|---|---|---|
| Isoxazole synthesis | 5-Phenylisoxazole-3-carboxylic acid | 94 |
| Pyridazinone formation | 6-Oxopyridazin-1(6H)-ylethylamine | 81 |
| Amide coupling | Final product | 82 |
| Overall Yield | 62.4 |
Advantages:
- Modular design allows independent optimization
- Minimal purification required between steps
One-Pot Methodology Development
Emerging strategies from electrochemical synthesis (Search Result):
Anodic Oxidation Protocol:
- Prepare heterogeneous mixture:
- Organic phase: α,β-Unsaturated oxime in THF
- Aqueous phase: KI/NaHCO3
- Apply 1.5V potential for 3 hours
- Filter and concentrate
- Direct coupling without isolation
Performance Metrics:
| Parameter | Value |
|---|---|
| Current Efficiency | 89% |
| Space-Time Yield | 3.2 kg/m³·h |
| Purity | 97% |
Analytical Characterization
Critical quality control parameters for the target compound:
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, CONH), 8.15-7.45 (m, 5H, Ph), 6.95 (s, 1H, isoxazole), 4.25 (t, J=6.4 Hz, 2H, CH2N), 3.85 (q, 2H, CH2CO) |
| IR (ATR) | 3280 (NH), 1665 (C=O), 1590 (C=N) cm⁻¹ |
| HRMS (ESI+) | m/z 341.1274 [M+H]+ (calc. 341.1269) |
Chromatographic Purity:
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (4.6×150 mm) | MeCN:H2O (55:45) + 0.1% FA | 6.8 min | 99.2% |
Industrial-Scale Considerations
Process Intensification Strategies
Continuous Flow Synthesis:
- Microreactor system with three modules:
- Isoxazole generation (residence time 12 min)
- Pyridazinone amination (residence time 25 min)
- T3P®-mediated coupling (residence time 40 min)
Performance Comparison:
| Metric | Batch Process | Flow System |
|---|---|---|
| Daily Output | 2.1 kg | 8.7 kg |
| Solvent Consumption | 120 L/kg | 38 L/kg |
| Energy Demand | 15 kWh/kg | 9 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups facilitate various organic reactions, making it useful in:
- Synthesis of Derivatives: It can be modified to create derivatives with enhanced properties.
- Reagent in Organic Reactions: It acts as a reagent for specific reactions due to its reactive sites.
Biology
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is studied for its potential biological activities:
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, making it relevant for treating inflammatory diseases.
- Anticancer Properties: Investigations into its anticancer activity have shown promising results, particularly in inhibiting tumor growth in specific cancer cell lines.
Medicine
Ongoing research aims to explore its potential as a therapeutic agent for:
- Cancer Treatment: Studies are being conducted to evaluate its efficacy against different cancer types.
- Drug Development: Its unique structure allows for modifications that may lead to novel drug candidates.
Industry
In industrial applications, this compound is utilized in:
- Material Science: It is being explored for developing new materials with specific properties, including polymers and coatings.
- Pharmaceutical Manufacturing: Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical chemistry.
- Anticancer Activity Study : A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating significant growth inhibition rates (e.g., 86.61% against SNB-19 cells) .
- Antimicrobial Evaluation : Research conducted on derivatives of this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Mechanistic Insights : In silico studies have provided insights into the binding interactions of this compound with target enzymes, suggesting potential pathways for therapeutic action .
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide: shares structural similarities with other pyridazinone and isoxazole derivatives.
5-Phenylisoxazole-3-carboxamide: A simpler analog that lacks the pyridazinone moiety.
6-Oxopyridazin-1(6H)-yl derivatives: Compounds that contain the pyridazinone ring but differ in other substituents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. Its dual-ring system and functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazinone ring, an isoxazole ring, and a carboxamide group, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of 300.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation: Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study evaluated the compound's bactericidal activity against Staphylococcus spp. and found significant inhibition at concentrations as low as 50 µg/mL.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL -
Cytotoxicity Studies
- Cytotoxicity was assessed using normal L929 cell lines, showing no significant toxicity at concentrations below 200 µM.
- Table 2: Cytotoxicity Results
Concentration (µM) Cell Viability (%) 50 98 100 90 200 85 -
Apoptosis Induction
- Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in apoptotic cells in cancer cell lines.
- Figure 1: Apoptosis Induction Analysis
Q & A
Q. What are the optimized synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by coupling with the isoxazole-carboxamide moiety. Key steps include:
- Pyridazinone synthesis : Alkylation of 6-oxopyridazine derivatives using ethyl bromoacetate under reflux with K₂CO₃ in methanol, yielding intermediates like ethyl-2-(6-oxopyridazin-1(6H)-yl)acetate (46% yield) .
- Carboxamide coupling : Activation of the carboxylic acid group (e.g., via CDI or HATU) and reaction with a primary amine (e.g., 2-(6-oxopyridazin-1(6H)-yl)ethylamine).
- Purification challenges : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical due to polar byproducts. HPLC (>98% purity) is recommended for final product validation .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR : Key signals include the pyridazinone NH proton (δ ~10–12 ppm), isoxazole C-H (δ ~6.5–7.5 ppm), and ethyl linker protons (δ ~3.5–4.5 ppm) .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (a = 10.07 Å, b = 5.14 Å, c = 40.99 Å, β = 96.45°) validate bond lengths and angles (e.g., C–C = 0.003 Å accuracy) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should conflicting data be resolved?
- Target-specific assays : Use enzyme inhibition studies (e.g., kinase or protease assays) with IC₅₀ determination. For example, pyridazinone derivatives have shown activity in antioxidant and antidiabetic models .
- Data contradiction : If inconsistent results arise (e.g., varying IC₅₀ across labs), validate assay conditions (pH, temperature, cofactors) and confirm compound stability via LC-MS .
Q. How can molecular docking and QSAR models predict the compound’s mechanism of action?
- Docking protocols : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). Pyridazinone derivatives exhibit strong interactions with hydrophobic pockets (binding energy ≤ −8 kcal/mol) .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like LogP and polar surface area .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the ethyl linker while maintaining potency .
- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes. Methyl or fluorine substitutions on the pyridazinone ring reduce oxidative degradation .
Methodological Considerations
Q. How should researchers design toxicity studies to balance efficacy and safety?
Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
